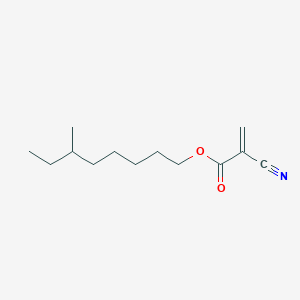
6-Methyloctyl 2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyloctyl 2-cyanoprop-2-enoate is an organic compound with the molecular formula C13H21NO2. It is a derivative of cyanoacrylate, which is known for its adhesive properties. This compound is a colorless liquid with a sharp, irritating odor and is primarily used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methyloctyl 2-cyanoprop-2-enoate can be synthesized through the esterification of 2-cyano-2-propenoic acid with 6-methyloctanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyloctyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize rapidly in the presence of moisture, forming long polymer chains.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-cyano-2-propenoic acid and 6-methyloctanol.
Addition Reactions: It can undergo addition reactions with nucleophiles, such as amines and alcohols, to form corresponding adducts.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Catalyzed by acids or bases.
Addition Reactions: Typically carried out under mild conditions with nucleophiles.
Major Products Formed
Polymerization: Long polymer chains of cyanoacrylate.
Hydrolysis: 2-cyano-2-propenoic acid and 6-methyloctanol.
Addition Reactions: Various adducts depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methyloctyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives for medical applications.
Medicine: Utilized in wound closure products due to its adhesive properties.
Industry: Applied in the production of high-strength adhesives and sealants.
Mécanisme D'action
The primary mechanism of action of 6-Methyloctyl 2-cyanoprop-2-enoate involves its rapid polymerization in the presence of moisture. The compound forms strong adhesive bonds by creating long polymer chains that interlock with the surfaces being bonded. This polymerization process is initiated by the presence of water, which acts as a catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-cyanoprop-2-enoate: A similar compound with a shorter alkyl chain.
Ethyl 2-cyanoprop-2-enoate: Another cyanoacrylate ester with an ethyl group.
Butyl 2-cyanoprop-2-enoate: A cyanoacrylate ester with a butyl group.
Octyl 2-cyanoprop-2-enoate: A cyanoacrylate ester with an octyl group.
Uniqueness
6-Methyloctyl 2-cyanoprop-2-enoate is unique due to its specific alkyl chain length and branching, which provides a balance between flexibility and adhesive strength. This makes it particularly suitable for applications requiring both strong adhesion and some degree of flexibility.
Propriétés
Numéro CAS |
927191-04-6 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
6-methyloctyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-4-11(2)8-6-5-7-9-16-13(15)12(3)10-14/h11H,3-9H2,1-2H3 |
Clé InChI |
PZLTZIBKKJJMMY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCOC(=O)C(=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


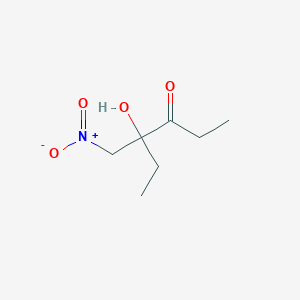
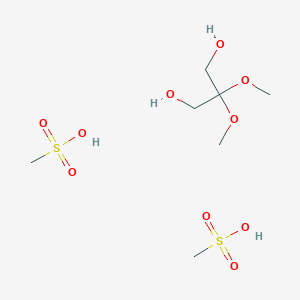
silane](/img/structure/B14177507.png)
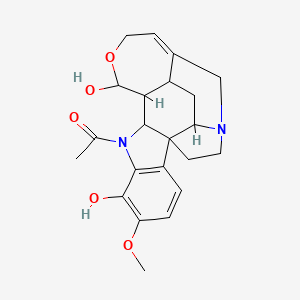
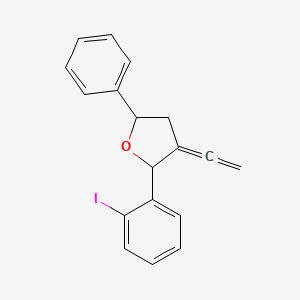
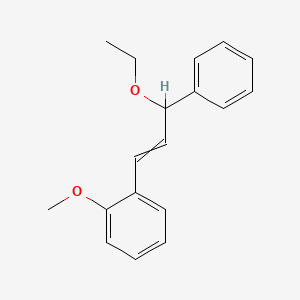
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
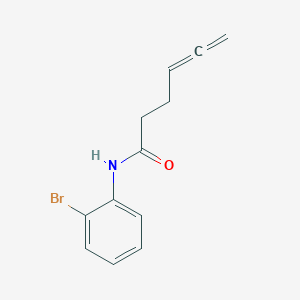
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
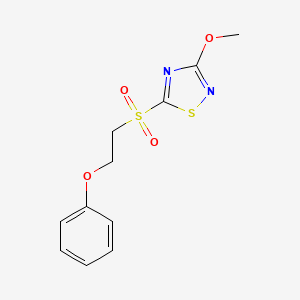
![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)
![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
